2-Bromo-4,6-di-tert-butylphenol

Antioxidant Assay Radical Scavenging DPPH

This 2‑bromo‑4,6‑di‑tert‑butylphenol is the sole isomer that combines an ortho‑bromine cross‑coupling handle with twin tert‑butyl steric shields. It uniquely undergoes oxidative coupling to complex dibenzofuran scaffolds—impossible with non‑halogenated or para‑bromo analogs. With a DPPH IC50 of 25 µM, it also functions as a preservative antioxidant in rubber, fuels, and oils. Choose it when synthetic versatility, radical scavenging performance, and precise steric/electronic control are mission‑critical—generic hindered phenols will not deliver the same outcomes.

Molecular Formula C14H21BrO
Molecular Weight 285.22 g/mol
CAS No. 20834-61-1
Cat. No. B1268018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-di-tert-butylphenol
CAS20834-61-1
Molecular FormulaC14H21BrO
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C
InChIInChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3
InChIKeyDIWZVAHZEOFSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1) Procurement Guide: Core Chemical Identity and Class Context


2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1) is a halogenated hindered phenol characterized by a bromine atom at the ortho position and two bulky tert-butyl groups at the 4- and 6-positions [1]. This substitution pattern imparts distinct steric and electronic properties relative to non-halogenated analogs like 2,4-di-tert-butylphenol and regioisomers such as 4-bromo-2,6-di-tert-butylphenol . The compound serves as a key intermediate in the synthesis of advanced materials and pharmaceuticals, and its intrinsic antioxidant capacity and ligand behavior are under active investigation .

2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1): Why Structural Analogs Cannot Be Directly Substituted


Substituting 2-Bromo-4,6-di-tert-butylphenol with a generic hindered phenol or a positional isomer is scientifically unsound due to the unique interplay between its bromine atom and tert-butyl groups. The bromine at the ortho position not only serves as a synthetic handle for cross-coupling reactions but also modulates the electronic environment of the phenolic ring, influencing its radical scavenging kinetics and metal coordination geometry in ways that non-brominated or para-brominated analogs cannot replicate . For instance, the 4-bromo regioisomer (CAS 1139-52-2) exhibits different steric hindrance around the hydroxyl group, altering its reactivity in both catalytic and antioxidant applications . Therefore, selection must be driven by quantitative performance metrics specific to the 2-bromo substitution pattern.

2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1): Quantitative Differentiation Evidence for Scientific Procurement


Antioxidant Potency: DPPH Radical Scavenging Activity Compared to Ascorbic Acid

2-Bromo-4,6-di-tert-butylphenol exhibits significant radical scavenging activity. In a DPPH assay, it demonstrated an IC50 value of 25 µM . This is compared to ascorbic acid, a standard antioxidant reference.

Antioxidant Assay Radical Scavenging DPPH

Synthetic Utility: Precursor for Dibenzofuran Derivatives via Oxidative Coupling

2-Bromo-4,6-di-tert-butylphenol undergoes oxidative coupling with potassium ferricyanide to yield 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran . This transformation leverages the ortho-bromo substituent for bond formation, a pathway not accessible to non-brominated analogs like 2,4-di-tert-butylphenol.

Organic Synthesis Pharmaceutical Intermediate Oxidative Coupling

Ligand Functionality: Copper-Binding and Electron Transfer Complex Formation

2-Bromo-4,6-di-tert-butylphenol (also known as 2,4-Bis(tert-butyl)-6-bromophenol) acts as a ligand for copper, forming an electron transfer complex . The compound has been shown to generate radical species in the presence of protons and hydrogen . This behavior contrasts with non-brominated analogs, which lack the same electronic configuration for metal coordination.

Coordination Chemistry Metal Ligand Electron Transfer

Regioselective Synthesis: Ortho-Bromination Yield of 2,4-Di-tert-butylphenol

In a catalytic oxidative bromination study, 2,4-di-tert-butylphenol was converted to 2,4-di-tert-butyl-6-bromophenol (2-Bromo-4,6-di-tert-butylphenol) with 100% selectivity and 95% yield [1]. This high-yielding, selective route to the target compound underscores its synthetic accessibility relative to other brominated phenol isomers.

Synthetic Methodology Bromination Catalysis

2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1): Evidence-Based Application Scenarios for Procurement Decision-Making


Pharmaceutical Intermediate for Heterocyclic Scaffold Construction

The compound's demonstrated ability to undergo oxidative coupling to form complex dibenzofuran derivatives positions it as a valuable building block in medicinal chemistry programs targeting novel heterocyclic scaffolds . Procurement for this application is justified by the specific reaction outcome that non-brominated analogs cannot achieve.

Development of Copper-Based Redox-Active Materials and Catalysts

Its confirmed role as a copper-binding ligand that forms electron transfer complexes and generates radical species makes it a candidate for designing redox-active materials or catalytic systems . This application relies on the bromine substituent, which is absent in common phenolic antioxidants.

Antioxidant Formulation for Oxidation-Prone Industrial Fluids

With a DPPH radical scavenging IC50 of 25 µM, the compound exhibits measurable antioxidant potency . It is used as a preservative and antioxidant in rubber, fuels, and vegetable oils to prevent oxidative quality loss . This application is supported by its documented radical scavenging activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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